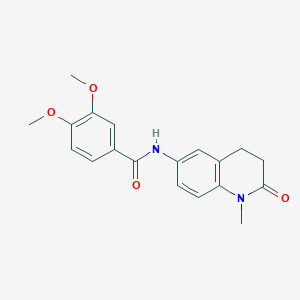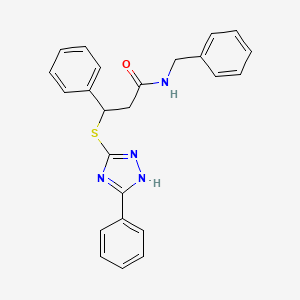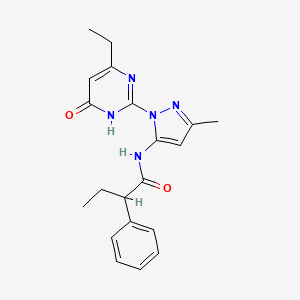
2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide, also known as CB-13, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Mécanisme D'action
2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide acts as a selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune function. 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide has been shown to activate CB2 receptors in a dose-dependent manner, leading to the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the modulation of immune function. Additionally, 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide has been shown to have analgesic and anti-inflammatory effects in preclinical models of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide is its potency and selectivity for the CB2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide is a relatively new compound and its long-term safety and efficacy have not been established. Additionally, the synthesis of 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide is complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide. One area of interest is the potential therapeutic applications of 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide in the treatment of neurological disorders, such as multiple sclerosis and neuropathic pain. Additionally, further studies are needed to elucidate the mechanism of action of 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide and to investigate its potential as a treatment for cancer. Finally, the safety and efficacy of 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide in humans need to be established through clinical trials.
Méthodes De Synthèse
The synthesis of 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide involves a multi-step process that begins with the reaction of 4-cyanooxan-4-yl chloride with 2-amino-4-phenylbutanenitrile to form 2-cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide. The compound is then purified using column chromatography and characterized using various spectroscopic techniques. The synthesis of 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide is relatively complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of various neurological disorders. It has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. 2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide has also been investigated as a potential treatment for cancer, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Propriétés
IUPAC Name |
2-cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c18-12-15(7-6-14-4-2-1-3-5-14)16(21)20-17(13-19)8-10-22-11-9-17/h1-5,15H,6-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYUCPVJGOEEIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C(CCC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-N-(4-cyanooxan-4-yl)-4-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2440145.png)



![ethyl 4-({[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2440151.png)
![(Z)-3-(((3,4-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2440152.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2440158.png)

![2-[4-(Cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2440163.png)
![4-chloro-N-[(4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2440164.png)
![N-(4-{[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)amino]sulfonyl}phenyl)butanamide](/img/structure/B2440166.png)